(1R)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine
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Overview
Description
(1R)-1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including (1R)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine, can be achieved through several methods:
Cyclocondensation: This involves the reaction of aminopyridines with aldehydes or ketones under acidic conditions.
Cycloaddition: This method uses nitriles and alkynes in the presence of transition metal catalysts.
Oxidative Cyclization: This involves the use of oxidizing agents to form the imidazo[1,2-a]pyridine ring.
Transannulation Reactions: These reactions involve the rearrangement of existing ring systems to form the desired heterocycle.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs scalable methods such as:
Batch Processing: Using large reactors to carry out the cyclocondensation or cycloaddition reactions.
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(1R)-1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the core structure but lacks the ethylamine group.
Pyrimido[1,2-a]benzimidazole: Another heterocyclic compound with similar biological activities.
Uniqueness
(1R)-1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine is unique due to its specific substitution pattern, which may confer distinct biological properties and reactivity compared to other imidazo[1,2-a]pyridines .
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(1R)-1-imidazo[1,2-a]pyridin-7-ylethanamine |
InChI |
InChI=1S/C9H11N3/c1-7(10)8-2-4-12-5-3-11-9(12)6-8/h2-7H,10H2,1H3/t7-/m1/s1 |
InChI Key |
HETZXXVYMNMXOD-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=NC=CN2C=C1)N |
Canonical SMILES |
CC(C1=CC2=NC=CN2C=C1)N |
Origin of Product |
United States |
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